Acide 3,5-bis(trifluorométhyl)cinnamique

Vue d'ensemble

Description

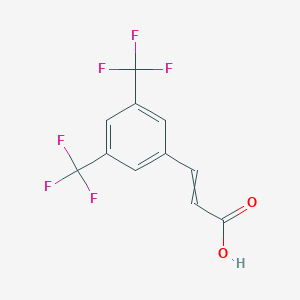

3,5-Bis(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H6F6O2. It is a colorless crystalline solid known for its stability and solubility in organic solvents such as methanol, ethanol, and dichloromethane . This compound is often used as a reagent and intermediate in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical products .

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : The compound is utilized as a reagent in various chemical reactions, including oxidation and reduction, leading to the formation of derivatives with diverse functionalities.

- Reagent for Chemical Reactions : It serves as a key reagent in synthesizing other compounds, particularly those requiring trifluoromethyl groups for enhanced reactivity.

Biology

- Enzyme Interaction Studies : Researchers employ 3,5-bis(trifluoromethyl)cinnamic acid to probe enzyme interactions, providing insights into enzymatic mechanisms.

- Biochemical Assays : The compound is used as a probe in various biochemical assays to study cellular processes.

Medicine

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium smegmatis, with minimum inhibitory concentrations (MICs) ranging from 0.15 µM to 5.57 µM .

- Anti-inflammatory and Anticancer Properties : Investigations into the therapeutic potential of this compound suggest it may possess anti-inflammatory and anticancer activities, warranting further research into its medicinal applications.

Industry

- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals that require unique properties due to the presence of trifluoromethyl groups.

- Material Science : Its chemical stability makes it suitable for developing high-performance materials.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several derivatives of 3,5-bis(trifluoromethyl)cinnamic acid against Gram-positive bacteria and mycobacterial strains. The results indicated that compounds containing the bis(trifluoromethyl) moiety exhibited potent activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis, making them promising candidates for new antibiotic development .

| Compound | MIC (µM) | Activity |

|---|---|---|

| Compound 1j | 0.15 | Antistaphylococcal |

| Compound 2p | 0.29 | Anti-mycobacterial |

Case Study 2: Drug Design Applications

In drug design, 3,5-bis(trifluoromethyl)cinnamic acid has been investigated for its potential as a lead compound due to its favorable pharmacokinetic properties. Its ability to enhance lipophilicity has been linked to improved bioavailability in therapeutic contexts .

Mécanisme D'action

Target of Action

It has been employed as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core .

Mode of Action

As a hydrophobic probe, it likely interacts with its targets through hydrophobic interactions . These interactions can cause changes in the structure and function of the target molecules, potentially affecting their activity.

Biochemical Pathways

Given its role as a hydrophobic probe, it may influence pathways involving hydrophobic interactions, such as membrane-associated processes .

Result of Action

As a hydrophobic probe, it may influence the behavior of hydrophobic molecules and polymers, potentially affecting their structure, function, and interactions .

Action Environment

The action of 3,5-Bis(trifluoromethyl)cinnamic acid may be influenced by various environmental factors. For instance, the presence of other hydrophobic molecules could affect its interactions and efficacy. Additionally, factors such as pH and temperature could potentially influence its stability .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 3,5-Bis(trifluoromethyl)cinnamic acid are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .

Cellular Effects

The effects of 3,5-Bis(trifluoromethyl)cinnamic acid on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3,5-Bis(trifluoromethyl)cinnamic acid involves various binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

The preparation of 3,5-Bis(trifluoromethyl)cinnamic acid typically involves chemical synthesis. One common method is the reaction of trifluoromethyl cinnamic acid with trifluoromethylating reagents, such as trifluoromethylated sulfoxide (CF3SO2CF3) or trifluoromethylated sulfoxide (CF3SO2OCF3) . The reaction is usually carried out under an inert gas atmosphere, with careful control of reaction temperature and time .

Analyse Des Réactions Chimiques

3,5-Bis(trifluoromethyl)cinnamic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or aldehydes.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

3,5-Bis(trifluoromethyl)cinnamic acid can be compared with other similar compounds, such as:

- 2-(Trifluoromethyl)cinnamic acid

- 4-Fluorocinnamic acid

- 3-Hydroxy-4-methoxycinnamic acid

- 4-Methoxycinnamic acid

- 4-Methylcinnamic acid

What sets 3,5-Bis(trifluoromethyl)cinnamic acid apart is its unique structure with two trifluoromethyl groups, which enhances its hydrophobic properties and makes it particularly useful in studies involving hydrophobic interactions .

Activité Biologique

3,5-Bis(trifluoromethyl)cinnamic acid (BTMCA) is a synthetic organic compound with significant potential in various biological applications. With the chemical formula and a molecular weight of approximately 292.15 g/mol, it is characterized by the presence of two trifluoromethyl groups at the 3 and 5 positions of a cinnamic acid backbone. This unique substitution pattern enhances its electron-withdrawing properties, which may influence its biological activity.

Synthesis and Characterization

BTMCA can be synthesized through several methods, including the Knoevenagel condensation of trifluoromethylbenzaldehyde and malonic acid. Characterization typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity.

Antimicrobial Properties

Research indicates that BTMCA exhibits moderate antibacterial activity . Studies have shown that it can inhibit the growth of various bacterial strains, although specific mechanisms of action remain largely uncharacterized . Comparative studies with related compounds suggest that the presence of trifluoromethyl groups may enhance its efficacy against microbial pathogens.

Anticancer Potential

BTMCA has been investigated for its anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's structural features may contribute to its interaction with specific molecular targets involved in cancer cell growth and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3,5-Bis(trifluoromethyl)cinnamic acid | MCF-7 | 20 | |

| Acylsemicarbazide derivatives | MCF-7 | 7.1 | |

| Primaquine-CAD Conjugates | SW620 | 0.03 |

Antioxidative Activity

The antioxidative potential of BTMCA has also been explored, with findings suggesting it acts as a free radical scavenger. This property may contribute to its overall biological activity, particularly in protecting cells from oxidative stress .

While specific mechanisms remain to be fully elucidated, BTMCA's biological effects are likely influenced by its electron-withdrawing trifluoromethyl groups , which can stabilize reactive intermediates and alter molecular interactions within biological systems. Quantum chemical calculations indicate that these groups significantly affect the compound's conformational landscape, potentially enhancing its reactivity and interaction with biological targets .

Case Studies

- Antimicrobial Evaluation : In a study assessing various derivatives of cinnamic acid, BTMCA was found to exhibit moderate antibacterial activity against Gram-positive bacteria. The results indicated that modifications in the structure could lead to enhanced antimicrobial properties .

- Anticancer Studies : A series of synthesized primaquine-cinnamic acid conjugates were evaluated for their anticancer activities, revealing that BTMCA derivatives showed selective cytotoxicity towards cancer cell lines at micromolar concentrations. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Propriétés

IUPAC Name |

(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F6O2/c12-10(13,14)7-3-6(1-2-9(18)19)4-8(5-7)11(15,16)17/h1-5H,(H,18,19)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKCKOPHMWHBHR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-20-3 | |

| Record name | trans-3,5-Bis(trifluoromethyl)cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of a carboxylic acid group in F-CIN influence its interaction with block copolymer micelles?

A1: The research demonstrates that the carboxylic acid group in F-CIN plays a crucial role in its interaction with block copolymer micelles containing poly[2-(dialkylamino)ethyl methacrylate] cores. The weak carboxylic acid group in F-CIN forms specific interactions, likely hydrogen bonds, with the weak base functions of the polymer core. This interaction significantly enhances the loading capacity of the micelles for F-CIN compared to molecules lacking this specific interaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.